REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].O1[CH2:15][CH2:14][O:13][CH2:12]C1.[OH-].[Na+].C(C1OC1)Cl>O.CCOCC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:15][CH:14]1[O:13][CH2:12]1 |f:2.3|
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3 hrs
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed with two portions of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the dried
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
DISTILLATION
|
Details
|
followed by distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OCC2CO2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].O1[CH2:15][CH2:14][O:13][CH2:12]C1.[OH-].[Na+].C(C1OC1)Cl>O.CCOCC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:15][CH:14]1[O:13][CH2:12]1 |f:2.3|
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3 hrs
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed with two portions of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the dried
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
DISTILLATION
|
Details
|
followed by distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OCC2CO2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |